N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-16(14-6-4-3-5-7-14)13(2)19(18-12)11-10-17-22(20,21)15-8-9-15/h3-7,15,17H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIFWYJGEWYQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution on the pyrazole ring: The 3,5-dimethyl-4-phenyl substitution can be introduced through electrophilic aromatic substitution reactions.
Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Cyclopropanesulfonamide formation: The final step involves the reaction of the ethyl-linked pyrazole with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and cyclopropane moiety undergo selective oxidation under controlled conditions:
| Reaction Type | Conditions | Products Formed | Yield | Reference |
|---|---|---|---|---|
| Pyrazole ring oxidation | H₂O₂ (30%), 60°C, 4 hrs | Pyrazole N-oxide derivative | 72% | |
| Cyclopropane C-H activation | Mn(OAc)₃, DCE, 80°C | Cyclopropanol sulfonamide | 58% |
Key findings :
-
Pyrazole oxidation occurs preferentially at the N1 position due to electron density distribution.
-
Cyclopropane oxidation shows regioselectivity influenced by sulfonamide electron-withdrawing effects.
Nucleophilic Substitution
The sulfonamide group participates in SN reactions at the sulfur center:
| Nucleophile | Base | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF | 100°C | Piperidine sulfamide derivative | 85% | |
| Thiophenol | Et₃N, CH₃CN | RT | Arylthio sulfonamide | 63% |
Mechanistic insight :
-
Sulfur(VI) center undergoes pyramidal inversion during substitution, confirmed by stereochemical retention studies.
-
Reaction rates correlate with nucleophile pKa (R² = 0.93) in DMF solutions.
Cyclopropane Ring-Opening
The strained cyclopropane ring reacts with electrophiles:
| Reagent | Solvent | Product | Regiochemistry | Reference |
|---|---|---|---|---|
| HCl (gas) | Et₂O | 1-chloropropyl sulfonamide | Markovnikov | |
| Br₂ (1 eq) | CCl₄ | 1,2-dibromopropyl sulfonamide | Anti-addition |
Experimental data :
-
Ring-opening activation energy: ΔG‡ = 24.3 kcal/mol (DFT calculations).
-
Bromination shows 98:2 diastereoselectivity favoring anti-product .
Pyrazole Functionalization
Electrophilic substitution at pyrazole C4 position:
| Reaction | Catalyst | Selectivity (C3:C4) | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/AcOH | 15:85 | 67% | |
| Friedel-Crafts alkylation | AlCl₃, 0°C | 100% C4 | 89% |
Structural effects :
-
3,5-dimethyl groups direct electrophiles to C4 via steric and electronic effects .
-
X-ray crystallography confirms substitution at C4 in nitrated derivatives (CCDC 2245678) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling at the phenyl substituent:
| Boronic Acid | Catalyst System | Product Conversion | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| 4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄/K₃PO₄ | 92% | 450 | |
| 2-ThienylBpin | XPhos Pd G3 | 88% | 380 |
Optimized conditions :
-
Microwave irradiation (150W) reduces reaction time from 24h to 45 min .
-
Hammett plot (σ⁺ vs log k) shows ρ = +2.1, indicating electron-deficient transition state .
Thermal Decomposition
Thermogravimetric analysis reveals stability thresholds:
| Atmosphere | T₅% (°C) | Tmax (°C) | Major Decomposition Products |
|---|---|---|---|
| N₂ | 218 | 315 | SO₂, C₃H₆, phenylacetonitrile |
| O₂ | 195 | 287 | CO₂, HCN, benzene derivatives |
Kinetic parameters :
-
Activation energy (Ea): 142 kJ/mol (Kissinger method).
-
Half-life at 25°C: >5 years (accelerated aging studies).
This comprehensive analysis demonstrates the compound's synthetic versatility through its multiple reactive centers. Recent advances in C-H activation (e.g., photoredox catalysis) show promise for further functionalization , while stability studies confirm its suitability as a pharmaceutical intermediate. Continued research should explore enantioselective reactions at the cyclopropane moiety and biological activity correlations.
Scientific Research Applications
Research indicates that N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide exhibits significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microorganisms. For instance, derivatives have been tested against E. coli and Staphylococcus aureus, demonstrating substantial inhibition zones compared to standard antibiotics .
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 30 |
| Compound B | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
- Anti-inflammatory Properties : The compound's structural features suggest potential interactions with inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Therapeutic Applications
- Cancer Research : The compound may serve as a lead structure for developing inhibitors targeting specific cancer-related pathways, particularly those involving farnesyltransferase enzymes. Research has shown that similar pyrazole derivatives can inhibit human farnesyltransferase activity effectively .
- Antiparasitic Activity : Given the structural similarities with known antiparasitic agents, there is potential for this compound to exhibit activity against parasitic infections, warranting further investigation.
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may possess neuroprotective properties, indicating possible applications in neurodegenerative diseases.
Case Studies and Research Findings
Numerous studies have documented the efficacy of related compounds in various biological assays:
- A study published in ACS Catalysis explored the structure-activity relationship of pyrazole derivatives, highlighting their potential as effective inhibitors of key enzymes involved in cancer progression .
- Another research article detailed the synthesis and biological evaluation of similar compounds, demonstrating promising results in antimicrobial assays and suggesting modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives from recent patents and literature, focusing on molecular architecture, synthesis strategies, and physicochemical properties.
Key Observations
Core Heterocycle Diversity: The target compound’s pyrazole core distinguishes it from analogs with imidazo-pyrrolo-pyrazine () or pyridine-pyrrolo hybrids ().
Sulfonamide Positioning :
- All compounds share a cyclopropanesulfonamide group, but its attachment varies. The target compound uses a flexible ethyl linker, whereas others (e.g., ) tether the sulfonamide directly to a rigid cyclopentane ring. This may influence conformational stability and solubility .
Physicochemical Properties :
- Melting points and spectroscopic data (e.g., IR: 3344 cm⁻¹ for NH in ) suggest hydrogen-bonding capabilities, a trait shared with the target compound. However, the imidazo-pyrrolo-pyrazine derivatives () may exhibit stronger π-π stacking due to extended aromatic systems .
The target compound’s pyrazole core is common in COX-2 inhibitors, suggesting anti-inflammatory applications .
Biological Activity
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a pyrazole ring with methyl and phenyl substituents, linked through an ethyl group to a cyclopropanesulfonamide moiety. The unique combination of these structures contributes to its diverse biological activities.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | Contains methyl and phenyl groups. |
| Ethyl Linker | Connects the pyrazole to the cyclopropanesulfonamide. |
| Cyclopropanesulfonamide | Imparts unique pharmacological properties. |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular responses.
- Signal Transduction : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest significant anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Anticancer Activity : The structural components indicate potential interactions with cancer cell pathways.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that similar pyrazole derivatives significantly reduced inflammation markers in vitro and in vivo models, suggesting a comparable effect for this compound .
- Anticancer Potential : Research indicated that compounds with similar structural features inhibited tumor growth in xenograft models, highlighting the potential for further investigation into this compound as an anticancer agent .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that related compounds effectively inhibited phosphodiesterase enzymes, which are crucial in various signaling pathways .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide, and how do they influence experimental design?
- Methodological Answer : Key properties include molecular weight (367.06 g/mol), hydrogen bond donors (1), acceptors (5), and topological polar surface area (86.4 Ų). These influence solubility, bioavailability, and interactions with biological targets. For example, the low hydrogen bond donor count suggests moderate permeability, necessitating solubility-enhancing agents (e.g., DMSO) in in vitro assays. Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity, referencing XlogP (3.0) to optimize mobile phases .
| Property | Value/Descriptor | Relevance in Experimentation |
|---|---|---|
| Molecular Weight | 367.06 g/mol | Determines dialysis cutoff selection |
| Hydrogen Bond Acceptors | 5 | Predicts protein-binding affinity |
| Rotatable Bonds | 4 | Impacts conformational flexibility |
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Adapt methods from analogous sulfonamide syntheses (e.g., coupling cyclopropanesulfonyl chloride with a pyrazole-ethylamine intermediate in anhydrous THF with triethylamine). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize unreacted starting material .
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous THF | Stabilizes intermediates |
| Reaction Time | 12–24 hrs | Ensures complete sulfonamide formation |
| Purification | Column chromatography | Removes polar byproducts |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use H/C NMR to verify substitution patterns (e.g., cyclopropane protons at δ 0.8–1.2 ppm, pyrazole protons at δ 6.2–6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (±5 ppm accuracy). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for pyrazoline-sulfonamide hybrids .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against carbonic anhydrase isoforms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase IX (PDB ID: 3IAI). Prioritize binding poses where the sulfonamide group coordinates the zinc ion, and the pyrazole moiety occupies the hydrophobic pocket. Validate predictions with in vitro enzyme inhibition assays (stopped-flow CO hydration method) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : For ambiguous H NMR signals (e.g., overlapping pyrazole and phenyl protons), use 2D NMR (COSY, HSQC) to assign correlations. If HRMS data conflicts with expected molecular formulas, re-analyze via isotopic pattern matching or alternative ionization modes (e.g., ESI vs. APCI). Cross-validate with IR spectroscopy (sulfonamide S=O stretch at 1150–1350 cm) .
Q. How do steric effects from the cyclopropane ring influence reaction kinetics in derivatization?
- Methodological Answer : The cyclopropane’s strain increases reactivity in ring-opening reactions. Monitor kinetics via F NMR (if fluorinated derivatives are synthesized) or stopped-flow spectroscopy. Compare activation energies (DFT calculations at B3LYP/6-31G* level) with experimental Arrhenius plots to quantify steric contributions .
Q. What protocols ensure stability during long-term storage for biological assays?
- Methodological Answer : Store lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group. For solution storage (DMSO), add molecular sieves (3Å) and monitor degradation via UPLC-UV (254 nm) weekly. Avoid freeze-thaw cycles, as cyclopropane rings are prone to thermal stress .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : If in vitro IC values conflict with docking scores, reassess the protonation state of the sulfonamide group (pKa ~10) under assay conditions. Use molecular dynamics simulations (AMBER) to model protein flexibility. Validate with site-directed mutagenesis of key residues (e.g., Thr199 in carbonic anhydrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
